molecular formula C17H20N4O7 B14109931 8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

Cat. No.: B14109931
M. Wt: 392.4 g/mol
InChI Key: GZKQMBNNNFCACH-SCRDCRAPSA-N
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Description

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzo[g]pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[g]pteridine core, followed by the introduction of the hydroxymethyl and tetrahydroxypentyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Riboflavin (Vitamin B2): Shares a similar benzo[g]pteridine core but with different functional groups.

    Flavin Mononucleotide (FMN): A derivative of riboflavin with additional phosphate groups.

    Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative with adenine and phosphate groups.

Uniqueness

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione is unique due to its specific combination of hydroxymethyl and tetrahydroxypentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O7

Molecular Weight

392.4 g/mol

IUPAC Name

8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28)/t11-,12+,14-/m0/s1

InChI Key

GZKQMBNNNFCACH-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

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